2-Methoxy-5-methylpyrimidin-4-amine
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Overview
Description
2-Methoxy-5-methylpyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C6H9N3O It is a derivative of pyrimidine, characterized by the presence of a methoxy group at the 2-position and a methyl group at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-methylpyrimidin-4-amine typically involves the use of 2-methoxy-5-nitro-4-methyl-6-chloropyrimidine as a starting material. The process includes several steps:
Reduction: The nitro group is reduced to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a nickel catalyst.
Methoxylation: The methoxy group is introduced using methanol as a solvent and triethylamine as an acid-binding agent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can further modify the amino group.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a nickel catalyst is commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various halogenated derivatives .
Scientific Research Applications
2-Methoxy-5-methylpyrimidin-4-amine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing various biochemical pathways.
Pathways Involved: It may affect pathways related to DNA synthesis and repair, protein synthesis, and cellular metabolism
Comparison with Similar Compounds
- 2-Methoxy-4-methylpyrimidin-5-amine
- 4-Methoxy-2-methylpyrimidin-5-amine
- 2-Aminopyrimidine derivatives
Comparison: Compared to similar compounds, 2-Methoxy-5-methylpyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of both methoxy and methyl groups at specific positions enhances its reactivity and potential biological activity .
Properties
Molecular Formula |
C6H9N3O |
---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
2-methoxy-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C6H9N3O/c1-4-3-8-6(10-2)9-5(4)7/h3H,1-2H3,(H2,7,8,9) |
InChI Key |
GAUNWPNZBQOHGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1N)OC |
Origin of Product |
United States |
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